3-(Oxiran-2-YL)benzonitrile

Description

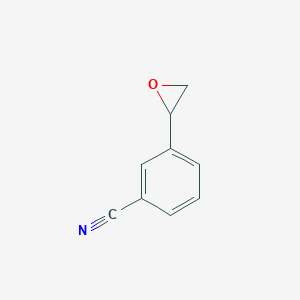

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 | |

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-62-2 | |

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Interplay of Aromatic Nitrile and Oxirane Moieties in Chemical Reactivity

In 3-(oxiran-2-yl)benzonitrile, the epoxide and nitrile groups are not merely independent entities but are electronically connected through the aromatic ring, leading to a unique reactivity profile. The electron-withdrawing nature of the nitrile group influences the properties of the entire molecule.

The reactivity of the epoxide ring can be modulated by the substituents on the aromatic ring. The nitrile group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Its presence can also influence the nucleophilic ring-opening of the epoxide. This electronic effect can impact the rate and regioselectivity of the reaction, as the partial positive charges on the epoxide carbons are altered by the distal cyano group.

Conversely, the epoxide ring can serve as a handle for introducing a variety of functionalities that can subsequently interact with the nitrile group or the aromatic ring. For example, ring-opening of the epoxide with a suitable nucleophile can install a side chain capable of intramolecular reactions, leading to the formation of complex heterocyclic structures. Research into the nickel-catalyzed reductive cyanation of epoxides demonstrates that both functional groups can be involved in sophisticated transformations, highlighting the potential for developing novel synthetic methods that leverage the dual reactivity of such molecules. mdpi.com

Overview of Research Trajectories for Bifunctional Aromatic Epoxides

Catalytic Epoxidation Strategies for 3-Vinylbenzonitrile Precursors

The conversion of 3-vinylbenzonitrile to its corresponding epoxide is an oxidation reaction that necessitates a suitable oxidizing agent and, often, a catalyst to ensure high yields and minimize side reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the vinyl group, making the choice of an appropriate epoxidation system crucial.

Peroxide-based reagents are the most common oxidants for converting alkenes to epoxides. These systems involve the transfer of an oxygen atom from the peroxide to the double bond. The effectiveness of these methods can be significantly enhanced by catalysts or co-reactants that generate a more reactive oxidizing species in situ.

The Payne epoxidation is a well-established method that utilizes hydrogen peroxide in combination with a nitrile co-reactant, typically under alkaline conditions. sciencemadness.orgcsic.es The key to this reaction is the in situ formation of a peroxyimidic acid from the reaction between the nitrile and hydrogen peroxide. orgsyn.orgufrgs.br This peroxyimidic acid is a highly reactive and effective epoxidizing agent for a variety of olefins, including styrenic compounds structurally similar to 3-vinylbenzonitrile. sciencemadness.org

The mechanism begins with the deprotonation of hydrogen peroxide by a base (e.g., potassium bicarbonate) to form the hydroperoxide anion. This anion then attacks the carbon atom of the nitrile, forming an intermediate that, upon protonation, yields the peroxyimidic acid. This species then transfers an oxygen atom to the alkene double bond in a concerted step, forming the epoxide and a corresponding amide as a byproduct. csic.esufrgs.br The use of hydrogen peroxide is advantageous as it is an inexpensive and environmentally benign oxidant, with water being the primary stoichiometric byproduct. nih.gov The reaction can be performed with various nitriles, such as acetonitrile (B52724) or benzonitrile (B105546). orgsyn.org

Table 1: Representative Results for Payne-Type Epoxidation of Alkenes

| Alkene Substrate | Nitrile Co-reactant | Oxidant | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene (B11656) | Acetonitrile | H₂O₂ | NaOH | Methanol | 70 | sciencemadness.org |

| Cyclohexene | Acetonitrile | H₂O₂ | K₂CO₃ | Methanol | 73 | sciencemadness.org |

| Soybean Oil | Trichloroacetonitrile | H₂O₂ | - | CH₂Cl₂/H₂O | 81 (Conversion) | csic.es |

Peracetic acid is a pre-formed peroxy acid that is a highly effective reagent for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction. google.com It can be used for a wide range of olefins, and its application can be enhanced through catalysis. organic-chemistry.org Modern approaches often utilize catalytic amounts of transition metals, such as manganese, to achieve high conversion rates and selectivities in short reaction times and under mild conditions. organic-chemistry.orgqub.ac.uk

For instance, manganese complexes with specific ligands can catalyze the epoxidation of various olefins with peracetic acid as the terminal oxidant, proving effective for terminal, internal, and conjugated alkenes. organic-chemistry.org Continuous flow processes have also been developed, where peracetic acid is generated in situ and immediately used in the epoxidation reaction. This approach mitigates the hazards associated with handling and storing concentrated peracetic acid, offering a more sustainable and scalable route to epoxides. qub.ac.uk

Table 2: Examples of Manganese-Catalyzed Epoxidation with Peracetic Acid

| Alkene Substrate | Catalyst System | Oxidant | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Olefins | [MnII(R,R-mcp)(CF₃SO₃)₂] | Peracetic Acid | - | - | High | organic-chemistry.org |

| Various Olefins | Mn(CF₃SO₃)₂, Picolinic Acid | Peracetic Acid | 0 °C | <5 min | High | organic-chemistry.org |

A significant advancement in epoxidation technology is the use of heterogeneous catalysts. These solid-state materials offer considerable advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often, enhanced stability. sci-hub.se This simplifies product purification and contributes to more environmentally friendly and cost-effective chemical processes.

Hydrotalcites, which are layered double hydroxides (LDHs), have emerged as efficient and reusable heterogeneous base catalysts for the epoxidation of olefins. rsc.orgmdpi.com They are particularly effective when used with a combination of hydrogen peroxide and a nitrile, such as benzonitrile. rsc.org The basic hydroxyl groups on the surface of the hydrotalcite are believed to activate the hydrogen peroxide, facilitating its reaction with the nitrile to form the active peroxyimidic acid oxidant. sci-hub.se

This triphasic system (solid catalyst, aqueous H₂O₂, and organic olefin phase) can be highly effective for a range of olefins. sci-hub.se The hydrotalcite catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity or selectivity, making it a prime example of a green chemistry approach to epoxidation. sci-hub.se

Table 3: Hydrotalcite-Catalyzed Epoxidation of Alkenes with H₂O₂/Nitrile System

| Alkene Substrate | Catalyst | Co-reactant | Solvent | Temperature | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexene | Mg₁₀Al₂(OH)₂₄CO₃ | Benzonitrile | Methanol | 60 °C | 99 | 93 | rsc.org |

| 1-Octene | Hydrotalcite | Isobutyramide | Water/Organic | - | High | High | sci-hub.se |

Beyond hydrotalcites, a diverse array of other solid-state materials have been investigated as catalysts for olefin epoxidation, a field of significant research interest. mdpi.comrsc.org These materials offer unique structural and electronic properties that can be tailored for catalytic activity.

Metal-Organic Frameworks (MOFs) have been identified as promising heterogeneous catalysts for epoxidation. mdpi.comrsc.org Their high surface area, tunable porosity, and the presence of coordinatively unsaturated metal sites make them ideal platforms. MOFs containing metals like cobalt or copper can activate oxidants such as molecular oxygen or peroxides to facilitate the epoxidation of alkenes like styrene and its derivatives. mdpi.comnih.gov

Zeolites and Supported Catalysts represent another important class of solid catalysts. Titanium-silicate zeolites, for example, are well-known for their ability to catalyze epoxidations with hydrogen peroxide. Other systems involve supporting metal complexes or nanoparticles on solid supports like silica (B1680970) or alumina. mdpi.comrsc.org These catalysts aim to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. The choice of support and the method of catalyst preparation can significantly influence the material's activity, selectivity, and stability. mdpi.com

Table 4: Epoxidation of Styrenic Alkenes with Various Solid-State Catalysts

| Substrate | Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Co₆-MOF | Air | - | High | Good | mdpi.com |

| trans-Stilbene | Co₁/NOC | O₂ | 1,2-Dichloroethane | >95 | >98 | nih.gov |

An in-depth exploration of advanced synthetic methodologies for the chemical compound this compound reveals sophisticated and evolving strategies in organic chemistry. This article focuses strictly on the synthetic pathways leading to this specific epoxide, detailing catalytic, electrochemical, and stereoselective approaches.

Strategic Derivatization and Advanced Functionalization of 3 Oxiran 2 Yl Benzonitrile

Chemoselective Transformations of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety in 3-(Oxiran-2-YL)benzonitrile is susceptible to nucleophilic attack, providing a reliable handle for the introduction of various functional groups. The regioselectivity of the ring-opening is influenced by the reaction conditions, with acidic conditions often favoring attack at the benzylic carbon, while basic or nucleophilic conditions typically lead to attack at the less substituted carbon.

Synthesis of Polyfunctionalized Alcohols and Ethers

The reaction of the oxirane ring with a wide range of nucleophiles leads to the formation of polyfunctionalized alcohols. For instance, hydrolysis of the epoxide under aqueous acidic or basic conditions yields the corresponding 1-(3-cyanophenyl)ethane-1,2-diol. This diol can serve as a precursor for further derivatization.

Table 1: Representative Examples of Oxirane Ring-Opening Reactions for the Synthesis of Alcohols and Ethers (Hypothetical Data Based on General Reactivity)

| Nucleophile | Reagent/Catalyst | Product Structure (Major Isomer) |

| H₂O | H₂SO₄ (cat.) | 1-(3-cyanophenyl)ethane-1,2-diol |

| CH₃OH | NaOCH₃ (cat.) | 1-(3-cyanophenyl)-2-methoxyethanol |

| PhOH | K₂CO₃ | 1-(3-cyanophenyl)-2-phenoxyethanol |

Preparation of Cyclic Ethers and Other Oxygen-Containing Heterocycles

Intramolecular reactions involving the oxirane moiety can be employed to construct cyclic ethers and other oxygen-containing heterocycles. For example, if a nucleophilic group is introduced elsewhere in the molecule, it can participate in an intramolecular ring-opening of the epoxide to form a new ring system. The size of the resulting cyclic ether is dependent on the position of the tethered nucleophile.

Although specific examples starting from this compound are scarce, general principles of intramolecular ether synthesis, such as the Williamson ether synthesis, can be applied conceptually. For instance, conversion of the nitrile to a group that can be transformed into a tethered alcohol could set the stage for a subsequent intramolecular cyclization onto the epoxide.

Chemoselective Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group offers a rich landscape for chemical modification, allowing for its conversion into a variety of nitrogen-containing functional groups and heterocycles. These transformations can often be carried out under conditions that leave the oxirane ring intact.

Conversion to Amidines and other Nitrogen-Containing Heterocycles

The conversion of nitriles to amidines is a well-established transformation that significantly enhances the basicity and coordination properties of the nitrogen functionality. The Pinner reaction, which involves the treatment of the nitrile with an alcohol and a strong acid to form an imidate, followed by reaction with ammonia (B1221849) or an amine, is a common method for amidine synthesis. Alternatively, the direct addition of organometallic reagents, such as lithium amides, to the nitrile can also yield amidines. These reactions, when applied to this compound, would need to be carefully controlled to avoid undesired reactions with the epoxide.

The resulting amidine can then be used as a synthon for the construction of various nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and triazines, through condensation reactions with appropriate bifunctional reagents.

Table 2: Potential Amidines and Heterocycles Derived from this compound (Illustrative Examples)

| Reagent(s) | Intermediate/Product | Heterocyclic System |

| 1. EtOH, HCl; 2. NH₃ | 3-(Oxiran-2-yl)benzenecarboximidamide | - |

| (Amidine intermediate), Ethylenediamine | - | Imidazoline derivative |

| (Amidine intermediate), 1,3-Dicarbonyl compound | - | Pyrimidine derivative |

Introduction of Diverse Substituents via Nitrile Reactivity

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3-(oxiran-2-yl)benzoic acid. This carboxylic acid provides a new handle for a plethora of functionalization reactions, including esterification, amidation, and conversion to acyl halides.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, the [3+2] cycloaddition with azides can lead to the formation of tetrazoles, which are important pharmacophores in medicinal chemistry. The conditions for these transformations would need to be selected to ensure the stability of the oxirane ring.

Development of Novel Molecular Scaffolds from this compound

The strategic derivatization of this compound, a versatile bifunctional molecule, has opened extensive avenues for the creation of novel and complex molecular scaffolds. The inherent reactivity of its strained oxirane ring, coupled with the synthetic potential of the benzonitrile group, allows for a diverse range of chemical transformations. These transformations are pivotal in constructing heterocyclic systems, chiral building blocks, and functionalized polymers, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it an exceptional precursor for the synthesis of a variety of heterocyclic structures. The epoxide moiety serves as a prime site for nucleophilic attack, initiating ring-opening, which can be followed by intramolecular cyclization to form stable heterocyclic rings.

A prominent strategy for heterocycle synthesis from this compound involves a two-step, one-pot sequence initiated by the nucleophilic opening of the oxirane ring. This reaction typically proceeds via an SN2 mechanism, leading to a 1,2-disubstituted intermediate. When a binucleophile is used, the newly introduced functional group can subsequently react with the other electrophilic center or a derivative of the nitrile group to form a new ring system.

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) initiates the ring-opening of the epoxide to form a hydrazino-alcohol intermediate. This intermediate can then undergo intramolecular cyclization to yield substituted pyrazoline derivatives. researchgate.netrdd.edu.iquomustansiriyah.edu.iq Pyrazolines are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.net Similarly, reaction with bifunctional reagents like amino alcohols can lead to the formation of other important heterocyclic scaffolds such as morpholines or piperazines after appropriate chemical manipulation. orgsyn.orgrsc.org

Another important application is the synthesis of oxazolidinones. This can be achieved by reacting this compound with isocyanates. The reaction is often catalyzed by Lewis acids and proceeds via cycloaddition to form the five-membered oxazolidinone ring, a key structural motif in several classes of antibiotics. beilstein-journals.orgnih.govgoogle.com

Table 1: Synthesis of Heterocycles via Ring-Opening/Cyclization of this compound This table presents hypothetical reaction data based on established chemical principles for analogous compounds.

| Nucleophile | Catalyst/Conditions | Intermediate Product | Final Heterocyclic Scaffold |

|---|---|---|---|

| Hydrazine (N₂H₄) | EtOH, Reflux | 1-(3-Cyanophenyl)-2-hydrazinylethanol | 5-(3-Cyanobenzyl)-2-pyrazoline |

| Isopropyl Isocyanate | Lewis Acid (e.g., LiBr) | Adduct | 5-(3-Cyanobenzyl)-3-isopropyloxazolidin-2-one |

The benzonitrile functionality of the molecule serves as a precursor for 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles. chem-station.comnih.govnih.gov The nitrile group can be converted into a nitrile oxide by a two-step process involving the formation of an intermediate aldoxime from the corresponding aldehyde (derived from the nitrile), followed by oxidation.

This in situ generated nitrile oxide is a reactive 1,3-dipole that readily undergoes cycloaddition with various dipolarophiles, such as alkenes or alkynes, to afford isoxazolines or isoxazoles, respectively. sci-hub.sechempedia.info This methodology allows for the introduction of the epoxide-containing side chain into a new heterocyclic framework, thereby generating complex molecules with potential biological activity. The regioselectivity of the cycloaddition is a key aspect of this synthesis, often yielding a single major isomer. chem-station.com

Construction of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. This compound, which is typically synthesized as a racemic mixture, can be resolved into its constituent enantiomers or used in enantioselective reactions to produce valuable chiral building blocks.

Asymmetric ring-opening (ARO) of the epoxide provides a direct route to enantiomerically enriched products. This is commonly achieved using a chiral catalyst that preferentially facilitates nucleophilic attack on one enantiomer of the racemic epoxide or directs the attack to one of the prochiral carbons of a meso-epoxide. For terminal epoxides like this compound, chiral catalysts, often based on transition metals like chromium, cobalt, or scandium, can be used with various nucleophiles such as amines, azides, or thiols. organic-chemistry.orgresearchgate.net

For example, the enantioselective ring-opening with anilines, catalyzed by a chiral sulfinamide-based organocatalyst, can yield chiral β-amino alcohols with high enantioselectivity. organic-chemistry.org These chiral amino alcohols are versatile intermediates in the synthesis of numerous pharmaceuticals. diva-portal.org

Kinetic resolution is a highly effective method for separating the enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted. google.com

A particularly powerful method is the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral (salen)Co(III) complexes. nih.govunipd.it In this process, one enantiomer of the racemic this compound is selectively hydrolyzed to the corresponding 1,2-diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. Both the recovered epoxide and the resulting chiral diol are valuable synthetic intermediates. This method is noted for its broad applicability to various epoxides and its operational simplicity, using water as the reagent. unipd.it Enzymatic resolutions, for instance using epoxide hydrolases, also offer a green and highly selective alternative for resolving substituted styrene (B11656) oxides. researchgate.net

Table 2: Representative Data for Kinetic Resolution of Styrene Oxide Derivatives Data adapted from studies on analogous substrates to illustrate the potential for this compound.

Formation of Functionalized Polymers and Materials

The reactivity of the oxirane ring makes this compound a suitable monomer for the synthesis of functional polymers through ring-opening polymerization. The resulting polymers, bearing pendant benzonitrile groups, can be further modified to create advanced materials with tailored properties.

This compound can undergo ring-opening polymerization (ROP) to produce polyethers. This polymerization can be initiated by cationic, anionic, or coordination catalysts. Cationic ROP, often initiated by strong protic or Lewis acids, is a common method for polymerizing epoxides. researchgate.netnih.govgelest.com The polymerization proceeds via the cleavage of the C-O bond of the protonated or Lewis acid-activated epoxide, followed by the sequential addition of monomer units to the growing polymer chain. The resulting polymer possesses a polyether backbone with a 1-(3-cyanophenyl)ethyl side chain on each repeating unit. The molecular weight and dispersity of the polymer can be controlled by the choice of initiator and reaction conditions.

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer structure. After the ROP of this compound, the pendant nitrile groups on the polyether backbone are available for a wide array of chemical transformations. These modifications can dramatically alter the physical and chemical properties of the polymer, such as solubility, thermal stability, and chemical reactivity.

The nitrile group can be, for example:

Hydrolyzed to a carboxylic acid, introducing anionic character and pH-responsiveness.

Reduced to a primary amine, providing sites for further derivatization or for introducing cationic properties.

Converted to tetrazoles via [2+3] cycloaddition with azides, a reaction often used in the synthesis of bioisosteres for carboxylic acids in medicinal chemistry.

This approach allows for the creation of a library of functional materials from a single parent polymer, enabling the fine-tuning of material properties for specific applications in fields such as drug delivery, coatings, and advanced composites.

Computational and Theoretical Chemistry Investigations of 3 Oxiran 2 Yl Benzonitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the fundamental electronic nature of a molecule. By solving approximations of the Schrödinger equation, it is possible to determine a wide range of properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. derpharmachemica.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in predicting the properties of organic molecules. derpharmachemica.com When paired with a comprehensive basis set such as 6-311++G(d,p), this method can accurately predict the ground-state optimized geometry and various electronic properties.

For 3-(Oxiran-2-YL)benzonitrile, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's conformation at its lowest energy state. Key electronic properties, such as the dipole moment, which arises from the asymmetric distribution of charge across the molecule, can also be calculated. Given the presence of the electronegative nitrogen and oxygen atoms, this compound is expected to possess a significant dipole moment. chemrxiv.org

Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated via DFT The following data are representative values expected from a DFT/B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C≡N (Nitrile) | 1.15 Å |

| Bond Length | C-O (Oxirane) | 1.45 Å |

| Bond Length | C-C (Oxirane) | 1.48 Å |

| Bond Angle | C-C≡N | 179.5° |

| Bond Angle | C-O-C (Oxirane) | 61.0° |

| Dipole Moment | Total | 4.2 D |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) ring, while the LUMO would likely be distributed across the electron-withdrawing nitrile group and the strained oxirane ring, which can accept electron density upon ring-opening.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound The following data are representative values expected from a DFT calculation and are for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying charge distribution (natural atomic charges) and understanding intramolecular stabilization arising from charge transfer between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis Results for this compound The following data are representative values expected from an NBO analysis and are for illustrative purposes.

| Analysis Type | Atom/Interaction | Calculated Value |

|---|---|---|

| Natural Atomic Charge | N (Nitrile) | -0.45 e |

| Natural Atomic Charge | O (Oxirane) | -0.60 e |

| Donor-Acceptor Interaction | π(Cring-Cring) → σ(C-CN) | 3.5 kcal/mol |

| Donor-Acceptor Interaction | LP(O) → σ(C-Coxirane) | 5.2 kcal/mol |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents neutral potential. youtube.com

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the lone pairs of the highly electronegative nitrogen atom in the nitrile group and the oxygen atom of the oxirane ring. These areas are the most likely sites for attack by electrophiles. Conversely, the most positive potential (blue regions) would be found around the hydrogen atoms, particularly those on the oxirane ring, making them susceptible to interaction with nucleophiles.

Reaction Mechanism Elucidation through Computational Modeling

Beyond characterizing static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

A common reaction involving epoxides is acid-catalyzed ring-opening. pressbooks.publibretexts.org Computational methods can be used to model this process for this compound. The first step involves protonation of the epoxide oxygen, followed by nucleophilic attack on one of the epoxide carbons. chemistrysteps.com The transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. ic.ac.uk Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔG‡). researchgate.net

Table 4: Illustrative Energetics for a Hypothetical Acid-Catalyzed Ring-Opening of this compound The following data are representative values expected from a DFT calculation for a reaction with a generic nucleophile (e.g., H₂O) and are for illustrative purposes.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 15.5 |

| Reaction Energy (ΔG_rxn) | -12.0 |

Molecular Electron Density Theory (MEDT) for Reaction Path Analysis

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the reaction paths of organic reactions, including those involving this compound. This theory posits that the electron density distribution in the ground state of a molecule is a determining factor of its chemical properties and that changes in this density govern molecular reactivity nih.gov. By analyzing the changes in electron density along a reaction coordinate, MEDT offers insights into the molecular mechanisms of reactions nih.gov.

In the context of this compound, MEDT can be employed to study various transformations, such as the ring-opening of the oxirane moiety or cycloaddition reactions involving the nitrile group. The analysis typically begins with the calculation of the electronic structure of the reactants, transition states, and products using computational methods like Density Functional Theory (DFT).

A key aspect of MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals the nature of chemical bonds and lone pairs. For instance, in a hypothetical intramolecular cycloaddition reaction of a derivative of this compound, ELF analysis can help to understand the sequence of bond formation and breaking. Studies on similar systems, such as intramolecular [3+2] cycloadditions, have demonstrated that this method can unravel stepwise mechanisms where the formation of different bonds is asynchronous rsc.org.

Another important tool within MEDT is the analysis of the global electron density transfer (GEDT) at the transition state. The magnitude of GEDT indicates the polar character of a reaction nih.gov. For a reaction involving this compound, a high GEDT value at the transition state would suggest a polar mechanism, which can influence the reaction rate and selectivity.

The Bonding Evolution Theory (BET), often used in conjunction with MEDT, provides a detailed description of the changes in chemical bonds along the reaction path. BET studies on cycloaddition reactions have elucidated the precise sequence of electronic rearrangements, such as the conversion of triple bonds to double bonds and the formation of new single bonds researchgate.net. For this compound, BET could be used to visualize the electronic course of, for example, a nucleophilic attack on the oxirane ring, detailing the exact point along the reaction coordinate where bond cleavage and formation occur.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Computational chemistry offers powerful tools for the prediction of regioselectivity and stereoselectivity in complex organic reactions, which is highly relevant for a molecule with multiple reactive sites like this compound. These predictive models are crucial for planning synthetic routes and understanding reaction outcomes nih.govrsc.org.

Density Functional Theory (DFT) calculations are a cornerstone for predicting selectivity. By calculating the activation energies for all possible reaction pathways, one can determine the most likely product. For instance, in a reaction of this compound with a nucleophile, there are two potential sites of attack on the oxirane ring. DFT calculations can determine the transition state energies for both pathways, and the pathway with the lower activation energy will be the favored one, thus predicting the regioselectivity. Computational studies on the 1,3-dipolar cycloaddition of benzonitrile oxide with unsymmetrical alkenes have successfully used this approach to explain the observed regioselectivity researchgate.net.

Stereoselectivity, such as the preference for exo or endo products in cycloaddition reactions, can also be predicted by comparing the activation energies of the corresponding transition states. For intramolecular [3+2] cycloaddition reactions, it has been shown that the exo pathway can be both thermodynamically and kinetically preferred, a finding that is consistent with experimental observations rsc.org. For a chiral molecule like this compound, computational methods can be used to predict the diastereoselectivity of its reactions.

The following table illustrates hypothetical activation energies for a reaction of this compound, showcasing how computational data can be used to predict selectivity.

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Path A | Attack at Cα of oxirane | Exo | 15.2 | |

| Path B | Attack at Cα of oxirane | Endo | 17.8 | |

| Path C | Attack at Cβ of oxirane | Exo | 14.5 | Yes |

| Path D | Attack at Cβ of oxirane | Endo | 16.9 |

In this hypothetical example, the calculations would predict that the major product is the exo stereoisomer resulting from the nucleophilic attack at the Cβ position of the oxirane ring due to it having the lowest activation energy.

Furthermore, modern approaches are leveraging machine learning to develop predictive models for regio- and site-selectivity. These models are trained on large datasets of known reactions and can predict the outcomes for new reactions with increasing accuracy nih.gov.

Solvent Effects and Environmental Influences on Reactivity

The reactivity of a molecule, including its reaction rate and selectivity, can be significantly influenced by the solvent and other environmental factors. Computational chemistry provides methods to model these effects and gain a deeper understanding of their impact on the reactions of this compound.

Solvent effects are typically incorporated into computational models using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, polar reactions are generally favored in polar solvents, and PCM calculations can quantify this stabilization.

Explicit solvent models involve including a number of solvent molecules in the computational model. While more computationally demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific solvent interactions are crucial, explicit models are necessary for accurate predictions. For example, in a reaction involving the oxirane ring of this compound, hydrogen bonding from a protic solvent could play a key role in activating the ring towards nucleophilic attack. Studies on cycloaddition reactions have shown that even non-polar solvents can have a slight influence on the activation energies nih.gov.

The following table presents hypothetical data on the effect of different solvents on the activation energy of a reaction involving this compound, as calculated by a computational model.

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Relative Rate |

| Hexane | 1.9 | 25.4 | 1 |

| Dichloromethane | 8.9 | 22.1 | 23 |

| Acetonitrile (B52724) | 37.5 | 19.8 | 480 |

| Water | 80.1 | 18.2 | 2100 |

This hypothetical data illustrates that a more polar solvent would significantly lower the activation energy and thus increase the rate of this particular reaction.

Environmental influences beyond the solvent, such as temperature and pressure, can also be modeled. Temperature effects are typically included in the calculation of Gibbs free energies of activation, which are used to determine reaction rates. The influence of pressure on reaction rates can also be investigated computationally by calculating the activation volume.

Broader Applications and Future Research Directions of 3 Oxiran 2 Yl Benzonitrile

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 3-(Oxiran-2-yl)benzonitrile makes it a strategic precursor in multi-step synthetic pathways. The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening and the introduction of new functional groups, while the nitrile group can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles.

The synthesis of β-amino alcohols is a critical process in medicinal chemistry, as this structural motif is present in numerous pharmaceutical agents, including β-blockers, cardiovascular drugs, and anti-asthma medications rroij.commdpi.com. The most direct route to these compounds is the ring-opening of epoxides with amines mdpi.com. Consequently, this compound serves as a valuable precursor for a diverse library of β-amino alcohol intermediates. The regioselective attack of an amine on the less sterically hindered carbon of the oxirane ring yields a 1-amino-2-hydroxy scaffold, which is a key component in many bioactive molecules rroij.commdpi.comgaylordchemical.com.

Enantiopure epoxides are particularly valuable as they allow for the synthesis of optically pure target molecules researchgate.net. The development of methods to produce enantiomerically enriched β-amino alcohols is a significant focus of pharmaceutical research mdpi.comnih.gov. Research on structurally related compounds, such as 3-aryloxirane-2-carbonitriles, has demonstrated the synthesis of anti-β-(N-arylamino)-α-hydroxynitriles through a regio- and diastereospecific ring-opening reaction with anilines thieme-connect.com. This highlights the potential of the benzonitrile (B105546) epoxide framework to act as a stereocontrolled building block for complex, biologically active molecules.

| Compound Class | Key Synthetic Transformation | Therapeutic Area | Reference |

|---|---|---|---|

| β-Amino Alcohols | Ring-opening of epoxide with amines | Cardiovascular (β-blockers), Respiratory (Anti-asthma) | rroij.commdpi.com |

| Hydroxy Amino Acids | Ring-opening and functional group manipulation | Antibiotics, Antifungals | rroij.com |

| Polyhydroxylated Alkaloids (Aza-sugars) | Cyclization following epoxide ring-opening | Antiviral, Antidiabetic (Glucosidase inhibitors) | rroij.com |

| Peptidomimetics | Incorporation of β-amino alcohol scaffold | Antiviral (HIV-1 protease inhibitors) | rroij.com |

The strained three-membered ring of the epoxide group makes it an ideal functional handle for polymerization reactions threebond.co.jp. This compound can act as a monomer in ring-opening polymerizations to form polyethers. Furthermore, it can be incorporated into epoxy resin systems. Epoxy resins are thermosetting polymers that form a rigid, crosslinked structure upon reaction with a curing agent threebond.co.jp.

Amine-based compounds are common curing agents that react with the epoxide ring to build the polymer network threebond.co.jp. By incorporating this compound into such a system, the benzonitrile moiety becomes a pendant group on the polymer backbone. This nitrile functionality can significantly modify the properties of the final material, potentially enhancing its thermal stability, chemical resistance, and adhesive properties. Moreover, the high polarity of the nitrile group could be exploited to create polymers with specific dielectric properties for applications in electronics.

Another application lies in the reaction of epoxides with carbon dioxide (CO2), a renewable C1 feedstock, to produce polycarbonates or cyclic carbonates semanticscholar.orgrsc.orgcnr.it. This process is a key example of CO2 utilization and green chemistry, transforming a greenhouse gas into valuable materials rsc.orgcnr.it. The use of this compound in this context could lead to the synthesis of functional polycarbonates with unique characteristics imparted by the nitrile group.

Methodological Advancements in Organic Synthesis Utilizing Benzonitrile Epoxides

Recent progress in organic synthesis has focused on developing highly efficient and selective methods for the transformation of epoxides. A key area of advancement is the catalytic, regioselective ring-opening of the oxirane ring. For benzonitrile epoxides and their analogs, this allows for precise control over the structure of the resulting products, which is crucial for applications in pharmaceuticals and materials science.

A significant development is the use of boron trifluoride etherate (BF3·OEt2) in ethanol (B145695) to catalyze the regio- and diastereospecific ring-opening of 3-aryloxirane-2-carbonitriles with anilines thieme-connect.com. This method proceeds through an SN2-type mechanism to generate anti-β-(N-arylamino)-α-hydroxynitriles. The reaction is notable for being non-metal catalyzed, proceeding in short reaction times under microwave irradiation, and using a relatively benign solvent thieme-connect.com.

Other catalytic systems have also been explored to improve the efficiency and environmental footprint of epoxide ring-opening reactions. These include:

Tertiary Amines in Water: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et3N) have been shown to be highly efficient for the ring-opening of epoxides with amines and thiols in water, offering a green and mild reaction medium researchgate.netrsc.org.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. A catalyst-free method using nitromethane (B149229) as both a solvent and a promoter for the ring-opening of sterically hindered epoxides with poorly reactive aromatic amines has been developed under microwave conditions researchgate.netchemrxiv.org.

Lewis Acid Catalysis: A wide range of Lewis acids, including indium tribromide and sulfated zirconia, have been employed to catalyze the aminolysis of epoxides, often with high regioselectivity and under mild or solvent-free conditions rroij.comresearchgate.net.

These advancements provide a robust toolkit for chemists to utilize benzonitrile epoxides, enabling the synthesis of complex molecular architectures with high precision and efficiency.

Emerging Research Avenues and Untapped Potential of this compound

While the fundamental reactivity of this compound is well-understood, its specific applications remain largely underexplored, pointing to significant untapped potential. Future research is likely to focus on harnessing its bifunctional nature to create novel molecules and materials.

Emerging avenues in medicinal chemistry could involve using the compound as a scaffold for generating libraries of drug-like molecules. The nitrile group can be converted to other functionalities, such as a tetrazole ring, which is a common bioisostere for carboxylic acids, potentially leading to new classes of therapeutic agents. Furthermore, the development of biocatalytic methods for the enantioselective synthesis of this compound would establish it as a valuable chiral building block for asymmetric synthesis researchgate.net.

In materials science, the untapped potential lies in the creation of specialty polymers and functional materials. The pendant nitrile groups on a polymer backbone derived from this monomer could be used for post-polymerization modifications, allowing for the grafting of other molecules or the cross-linking of polymer chains. This could lead to the development of advanced resins with tunable mechanical properties, stimuli-responsive materials, or membranes with selective permeability.

Sustainable Synthesis Approaches for Epoxide-Nitrile Compounds

In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable methods for both the synthesis of epoxide-nitrile compounds and their subsequent transformations semanticscholar.orgcnr.itacs.org.

Sustainable approaches for the synthesis of the nitrile moiety often focus on avoiding highly toxic cyanide reagents. Biocatalytic methods using aldoxime dehydratases provide a cyanide-free route to nitriles from readily available aldehydes under mild, aqueous conditions nih.govchemistryviews.org. For the synthesis of benzonitrile itself, novel routes using recyclable ionic liquids as both solvent and catalyst have been shown to be highly efficient rsc.orgresearchgate.net.

For the epoxide functionality, biocatalytic epoxidation offers a pathway to enantiopure epoxides, which are high-value intermediates researchgate.net. Greener methods for the key ring-opening reaction are also a major focus. This includes the use of water as a solvent, which is non-toxic and economical, and the development of reusable, heterogeneous catalysts that simplify product purification and minimize waste researchgate.netacs.orgtandfonline.com. Microwave-assisted organic synthesis represents another sustainable technique, as it often leads to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating nih.govresearchgate.net.

| Methodology | Target Transformation | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratase) | Nitrile Synthesis | Cyanide-free, mild aqueous conditions, high enantioselectivity. | nih.govchemistryviews.org |

| Ionic Liquids | Nitrile Synthesis | Recyclable catalyst/solvent, high yield, simplified separation. | rsc.orgresearchgate.net |

| Biocatalysis (e.g., Monooxygenase) | Epoxide Synthesis | High enantioselectivity, mild conditions. | researchgate.net |

| Catalysis in Water | Epoxide Ring-Opening | Environmentally benign solvent, often mild conditions. | researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Epoxide Ring-Opening | Reduced reaction time, lower energy consumption, often higher yields. | researchgate.netchemrxiv.org |

| CO2 Utilization | Polycarbonate Synthesis | Uses a greenhouse gas as a renewable feedstock, 100% atom economy. | semanticscholar.orgrsc.org |

Q & A

Q. What formulation strategies are effective for in vivo studies of this compound?

- Methodology :

- Vehicle preparation : Prepare a master stock in DMSO, then dilute with PEG-300 and Tween-80 (e.g., 5:4:1 ratio) to ensure compatibility with physiological fluids .

- Dosing optimization : Conduct pharmacokinetic studies in rodents to determine clearance rates and adjust dosing intervals accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.